apleway -

apleway

Catalog Number: EVT-8202686
CAS Number:
Molecular Formula: C22H26O6
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Apleway is not a widely recognized chemical compound in the scientific literature. It may refer to a specific product or a brand name rather than a distinct chemical entity. Without specific chemical details or context, it is challenging to provide an accurate classification or source for "apleway." If it is a proprietary compound or a lesser-known substance, additional context would be necessary to provide a comprehensive overview.

Synthesis Analysis

Methods

In general, the synthesis of organic compounds can involve various methods, including:

  1. Chemical Reactions: Utilizing reagents to facilitate transformations.
  2. Extraction: Isolating compounds from natural sources.
  3. Biotechnological Processes: Employing microorganisms or enzymes for synthesis.

Technical Details

The specific synthesis method for "apleway" would depend on its chemical structure and desired properties. Common techniques include:

  • Condensation Reactions: Where two molecules combine, releasing water.
  • Reduction Reactions: Involving the gain of electrons or hydrogen.
  • Oxidation Reactions: Where a molecule loses electrons.
Molecular Structure Analysis

Structure

Without specific data on "apleway," it is impossible to provide its molecular structure. Generally, the molecular structure of a compound can be represented using:

  • Structural Formulas: Showing the arrangement of atoms.
  • 3D Models: Illustrating spatial orientation.

Data

Key data points typically include:

  • Molecular Weight
  • Empirical Formula
  • Functional Groups Present
Chemical Reactions Analysis

Reactions

Chemical reactions involving any compound can include:

  1. Substitution Reactions: One atom is replaced by another.
  2. Addition Reactions: Atoms are added to a double bond.
  3. Elimination Reactions: Atoms are removed from adjacent carbon atoms.

Technical Details

The specifics of reactions would depend on the functional groups present in "apleway" and its reactivity patterns.

Mechanism of Action

Process

The mechanism of action describes how a compound interacts at the molecular level, often involving:

  • Binding to Targets: Such as enzymes or receptors.
  • Modulation of Biological Pathways: Influencing metabolic processes.

Data

Understanding the mechanism typically requires experimental data, such as:

  • Kinetics of interaction
  • Affinity measurements
  • Pathway analysis through cellular assays
Physical and Chemical Properties Analysis

Physical Properties

Common physical properties include:

  • Melting Point
  • Boiling Point
  • Solubility in various solvents
  • Density

Chemical Properties

Chemical properties may involve:

  • Reactivity with acids or bases
  • Stability under different conditions
  • Toxicity profiles if applicable

Relevant data can be gathered from experimental studies or literature reviews.

Applications

Scientific Uses

If "apleway" were a recognized compound, potential applications could include:

  1. Pharmaceuticals: As an active ingredient in drugs.
  2. Agricultural Chemicals: In pesticides or fertilizers.
  3. Industrial Applications: In manufacturing processes or materials science.
Historical Development and Regulatory Milestones

Discovery and Patent Landscape of Sodium-Glucose Cotransporter-2 Inhibitors

The molecular foundation for Apleway (tofogliflozin) originates from the systematic exploitation of renal glucose transport mechanisms. Early investigations into sodium-glucose cotransporter proteins identified SGLT2 as the predominant mediator of renal glucose reabsorption, responsible for approximately 90% of glucose reclaimed from glomerular filtrate in the proximal tubule's S1/S2 segments [1] [5]. This physiological insight emerged from studies of familial renal glycosuria (FRG), a benign condition caused by SLC5A2 gene mutations encoding SGLT2, which demonstrated that selective inhibition could induce glucosuria without severe metabolic consequences [5] [8].

Phlorizin, isolated from apple tree bark in 1835, served as the prototypical SGLT inhibitor but exhibited poor oral bioavailability and non-selective inhibition of both SGLT1 (intestinal) and SGLT2 (renal) transporters, causing unacceptable gastrointestinal toxicity [2] [5] [8]. Modern medicinal chemistry efforts focused on developing C-aryl glucoside derivatives with enhanced selectivity and pharmacokinetic profiles. Tofogliflozin emerged from rigorous structure-activity relationship studies optimizing the aglycone moiety to achieve 2,900-fold selectivity for SGLT2 over SGLT1 – the highest selectivity ratio among early clinical candidates [7] [8]. This minimized potential intestinal SGLT1-mediated glucose malabsorption adverse effects while maximizing renal glucose excretion.

Table 1: Selectivity Profile of SGLT2 Inhibitors

CompoundSGLT2 IC₅₀ (nM)SGLT1 IC₅₀ (nM)Selectivity Ratio (SGLT1/SGLT2)
Tofogliflozin2.98,4002,900
Canagliflozin2.7780290
Dapagliflozin1.1670610
Empagliflozin1.82,0001,100
Luseogliflozin2.3370160

The patent landscape protecting tofogliflozin (WO2008136455, US11312740B2) discloses scalable synthetic routes addressing challenges in stereoselective C-glycoside bond formation [9]. Key innovations included:

  • Lithiation-Boronation Sequences: Regioselective lithium-halogen exchange of 2,4-dibromo-1-(protectedoxymethyl)benzene intermediates followed by transmetallation with 4-ethylphenylboronic acids enabled precise aryl-aryl coupling [9].
  • Anomeric Spirocyclization: Acid-catalyzed deprotection of gluconolactone intermediates triggered stereospecific spiroketalization, constructing the C-glycosidic bond with high β-selectivity [9].
  • Protection-Deprotection Strategies: Temporary protection of glucose hydroxyls as methylcarbonates or silyl ethers minimized side reactions during glycosylation [9]. These processes yielded decagram quantities with >99% purity without chromatographic purification, enabling industrial-scale production.

Chronological Evolution of Tofogliflozin in Diabetes Therapeutics

Tofogliflozin's development trajectory reflects incremental refinements in SGLT2 inhibitor design targeting metabolic efficacy and physicochemical properties. Preclinical studies (2008–2012) established its potent pharmacodynamic effects: dose-dependent urinary glucose excretion (maximal at 20 mg/day) and HbA₁c reduction (Δ -1.02% at 24 weeks) accompanied by weight loss (Δ -2.9 kg) and systolic blood pressure reduction (Δ -2.1 mmHg) in type 2 diabetes models [3] [7]. Its short plasma half-life (5–6 hours) and rapid renal clearance were engineered to mitigate nocturnal hypoglycemia risk – a differentiation from longer-acting analogs [7] [10].

Phase III trials in Japanese populations (2012–2014) demonstrated significant HbA₁c reductions (-0.70% to -1.17% vs placebo) and lipid modulation: increased high-density lipoprotein cholesterol (+3.6 mg/dL) and decreased triglycerides (-16.3%) [3] [7]. These outcomes supported Japan's Pharmaceutical and Medical Devices Agency (PMDA) approval in March 2014 under the brand names Apleway (Sanofi K.K.) and Deberza (Kowa Pharmaceuticals) for type 2 diabetes [3].

Post-approval clinical research expanded its therapeutic characterization:

  • UTOPIA Trial (2015–2023): This multicenter study evaluated atherosclerosis progression via carotid intima-media thickness (IMT). While tofogliflozin did not significantly reduce IMT progression versus conventional therapy over two years, it uniquely attenuated brachial-ankle pulse wave velocity (baPWV) progression (+82.7 cm/s in controls vs -17.5 cm/s with tofogliflozin; p=0.018), indicating beneficial effects on arterial stiffness [10] [7].
  • Quality of Life Metrics: Prespecified UTOPIA subanalysis demonstrated improved Diabetes Therapy-Related Quality of Life (DTR-QOL) scores with tofogliflozin versus conventional treatment (Δ total score +4.2, p<0.001), correlating with HbA₁c reduction and waist circumference improvement [7].

Table 2: Key Clinical Outcomes from UTOPIA Extension Study (104 Weeks)

ParameterTofogliflozin Group (Δ)Conventional Group (Δ)Intergroup Difference (95% CI)p-value
Mean IMT-CCA (mm)-0.067 ± 0.009-0.080 ± 0.0090.013 (-0.012 to 0.037)0.32
baPWV (cm/s)-17.5 ± 221.382.7 ± 210.3-100.2 (-182.8 to -17.5)0.018
HbA₁c (%)-0.5 ± 0.1-0.1 ± 0.1-0.4 (-0.6 to -0.2)<0.001
Body Mass Index (kg/m²)-1.0 ± 0.1-0.1 ± 0.1-0.9 (-1.1 to -0.7)<0.001
HDL Cholesterol (mg/dL)+3.8 ± 0.7+1.3 ± 0.7+2.5 (+0.7 to +4.3)0.007

Regulatory Approvals and Post-Marketing Surveillance Frameworks in Japan

Tofogliflozin received initial PMDA approval in March 2014 based on a robust dossier of phase I-III clinical data demonstrating efficacy in glycemic control and an acceptable safety profile in Japanese populations [3] [4]. This authorization occurred within Japan's accelerated review framework for novel molecular entities addressing unmet therapeutic needs, positioning it as the fifth SGLT2 inhibitor approved domestically after ipragliflozin, dapagliflozin, luseogliflozin, and canagliflozin [3].

A critical regulatory requirement at launch was All-Case Surveillance (ACS), a comprehensive post-marketing monitoring system mandating real-world safety data collection from all treated patients for six years [4]. This was initially applied irrespective of existing global safety databases, often extending drug lag for Japan. However, evolving regulatory science recognized limitations of this blanket approach.

In July 2024, Japan's Ministry of Health, Labour and Welfare (MHLW) revised ACS requirements through "Partial Amendments to the Q&A on All-Case Surveillance" [4]. Key modifications include:1. Exemption Criteria: ACS is no longer mandated if either condition is met:- Sufficient international safety data exist without ethnic differences.- Similar drugs with identical mechanisms exhibit established safety profiles [4].2. Evidence-Based Justification: Sponsors must submit epidemiological data or literature reviews substantiating safety consistency across populations [4].3. Risk-Proportionate Monitoring: Enhanced focus on targeted post-marketing studies for identified risks (e.g., volume depletion, ketoacidosis) replaces uniform ACS [1] [4].

These reforms originated from April 2024 recommendations by the "Study Group on Pharmaceutical Regulations to Strengthen Drug Development and Ensure Stable Supply," aiming to harmonize Japanese pharmacovigilance with international standards while accelerating patient access [4]. Tofogliflozin's well-characterized safety profile from global SGLT2 inhibitor experience positioned it to benefit from these streamlined frameworks.

Table 3: Milestones in Tofogliflozin's Regulatory Pathway in Japan

TimelineRegulatory PhaseKey Events & DecisionsGoverning Policy Framework
2007–2011Preclinical DevelopmentChugai licenses tofogliflozin to Roche; rights returned in 2011JPMA R&D Guidelines
2012–2014Clinical Trials & ReviewPhase III completion; Priority Review designationPMDA Sakigake Fast-Track System
March 2014Initial ApprovalMarketing authorization for type 2 diabetesPharmaceuticals and Medical Devices Act
2014–2020Post-Marketing SurveillanceAll-Case Surveillance (ACS) data collectionMHLW Good Vigilance Practice (GVP) Ordinance
July 2024Regulatory ReformACS exemption eligibility for established drug classesRevised MHLW ACS Q&A Guidelines

Post-marketing surveillance continues through the Japanese Adverse Drug Event Reporting Database (JADER), with manufacturers submitting periodic safety updates integrating real-world evidence. The 2024 regulatory revisions specifically facilitate tofogliflozin's lifecycle management by allowing reliance on class-wide SGLT2 inhibitor safety data, reducing redundant monitoring while maintaining pharmacovigilance integrity [1] [4].

Properties

Product Name

apleway

IUPAC Name

5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3

InChI Key

VWVKUNOPTJGDOB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.